molecular formula C36H84N10O38S5 B1245527 Tobramycin sulfate CAS No. 49842-07-1

Tobramycin sulfate

Cat. No.: B1245527
CAS No.: 49842-07-1
M. Wt: 1425.4 g/mol
InChI Key: NZKFUBQRAWPZJP-BXKLGIMVSA-N
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Mechanism of Action

Target of Action

Tobramycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tobramycin.

Mode of Action

Tobramycin binds irreversibly to one of two aminoglycoside binding sites on the 30S ribosomal subunit . This binding inhibits the initiation step of translation, causing mistranslation and misreading of the codon by the transfer RNA . As a result, incorrect delivery of aminoacyl units occurs, leading to the production of faulty proteins .

Biochemical Pathways

The primary biochemical pathway affected by tobramycin is bacterial protein synthesis. By binding to the 30S ribosomal subunit, tobramycin disrupts the process of translation, preventing the bacteria from synthesizing essential proteins . This disruption in protein synthesis leads to the death of the bacteria, making tobramycin an effective bactericidal antibiotic .

Pharmacokinetics

It can be administered intravenously, by injection, or topically to treat a variety of infections caused by susceptible bacteria . The drug’s pharmacokinetic properties are similar to those of other aminoglycosides .

Result of Action

The primary result of tobramycin’s action is the death of the bacteria. By inhibiting protein synthesis, tobramycin prevents the bacteria from carrying out essential functions, leading to their death .

Action Environment

The efficacy of tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts and the nature of the culture media can affect the activity of many antibiotics, including tobramycin . Furthermore, the drug’s efficacy can be enhanced by the addition of therapeutic concentrations of other antibiotics, such as carbenicillin .

Biochemical Analysis

Biochemical Properties

Tobramycin sulfate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S and 50S subunits of bacterial ribosomes, preventing the formation of the 70S complex, which is essential for translating mRNA into proteins . This interaction leads to the disruption of peptide chain formation, resulting in bacterial cell membrane damage and cell death . This compound also interacts with RNA aptamers, which are artificially created molecules designed to bind specific targets .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell death by inhibiting protein synthesis . In addition to its antibacterial effects, this compound can cause neurotoxicity and nephrotoxicity in human cells, particularly affecting the ear and kidneys . These toxic effects are due to the accumulation of the drug in the renal cortex and cochlear fluid, leading to cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial ribosomal subunits, specifically the 30S and 50S subunits . This binding prevents the formation of the 70S complex, which is necessary for protein synthesis . As a result, mRNA cannot be translated into proteins, leading to bacterial cell death . This compound also binds to RNA aptamers, further inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The drug is known to be stable and does not undergo significant metabolic degradation . Its long-term use can lead to the development of bacterial resistance, reducing its efficacy . Additionally, prolonged exposure to this compound can result in cumulative toxic effects on renal and auditory functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant toxicity . At higher doses, this compound can cause nephrotoxicity and ototoxicity, particularly in species such as dogs and guinea pigs . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and duration of treatment .

Metabolic Pathways

This compound is not metabolized by the body and is excreted unchanged via the kidneys . It does not undergo significant metabolic transformations, which contributes to its stability and prolonged half-life in renal tissues . The drug’s excretion is primarily through glomerular filtration, and its clearance can be affected by renal function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the renal cortex and cochlear fluid, leading to its nephrotoxic and ototoxic effects . The drug’s distribution is influenced by its high water solubility and poor lipid solubility, which limits its penetration into certain tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes of proximal tubular cells in the kidneys . Immunogold labeling studies have shown that this compound accumulates in the lysosomal matrix, where it exerts its toxic effects . This localization is crucial for understanding the drug’s nephrotoxic potential and guiding therapeutic interventions to minimize adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Tobramycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium metabisulfite, ammonium hydroxide, and chloroform . The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that are used in different formulations for medical applications .

Properties

CAS No.

49842-07-1

Molecular Formula

C36H84N10O38S5

Molecular Weight

1425.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1

InChI Key

NZKFUBQRAWPZJP-BXKLGIMVSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Related CAS

32986-56-4 (Parent)

Synonyms

Brulamycin
Nebcin
Nebicin
Nebramycin Factor 6
Obracin
Sulfate, Tobramycin
Tobracin
Tobramycin
Tobramycin Sulfate

Origin of Product

United States

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